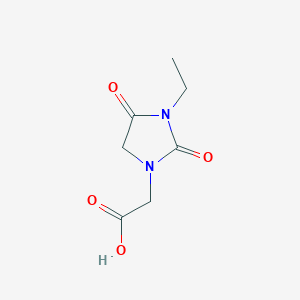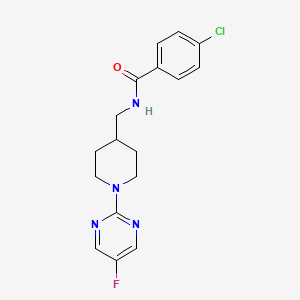
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid, also known as Fmoc-L-azidohomoalanine, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of the amino acid alanine and has a triazole group attached to it. Fmoc-L-azidohomoalanine has been used in various fields of research, including biochemistry, pharmacology, and materials science.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
The fluorenylmethoxycarbonyl (Fmoc) group, closely related to the compound , is extensively used for the protection of hydroxy-groups in peptide synthesis. It offers a strategic advantage by being easily removable under mild base conditions without affecting other sensitive functional groups. This characteristic facilitates the stepwise construction of peptides, where protecting groups are selectively removed as the synthesis progresses. The use of Fmoc chemistry has been foundational in synthesizing complex peptides and proteins, essential for understanding biological processes and developing therapeutic agents (Gioeli & Chattopadhyaya, 1982).
Medical Imaging
The compound's derivatives have been explored for their potential in medical imaging, particularly in positron emission tomography (PET) for brain tumor imaging. The radiolabeled enantiomers of a closely related triazole-substituted amino acid demonstrated significant promise in rat gliosarcoma models, highlighting the compound's utility in developing novel imaging agents that can provide high tumor-to-background ratios, crucial for accurate tumor detection and monitoring (McConathy et al., 2010).
Materials Science
In the realm of materials science, derivatives of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid have been utilized to develop water-soluble fluorescent probes. These probes are designed for bioimaging applications, offering insights into cellular processes and the molecular basis of diseases. The photophysical properties, including fluorescence quantum yield and two-photon absorption capabilities, make these compounds valuable tools for advanced imaging techniques, contributing to biomedical research and diagnostics (Morales et al., 2010).
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-19(26)18(11-24-10-9-21-23-24)22-20(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,22,27)(H,25,26)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMNNHPUEOZRER-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CN=N4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C=CN=N4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2383653.png)


![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2383658.png)



![4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2383664.png)
![3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2383665.png)

![2-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2383668.png)


![Ethyl 4-[[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2383673.png)